Benzyl 2-(2-methoxyethoxy)ethyl hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(2-methoxyethoxy)ethyl hexanedioate is an organic compound with the molecular formula C18H26O6. It is a diester derived from hexanedioic acid (adipic acid) and contains benzyl and 2-(2-methoxyethoxy)ethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl 2-(2-methoxyethoxy)ethyl hexanedioate can be synthesized through esterification reactions involving hexanedioic acid and the corresponding alcohols. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, industrial production may incorporate purification techniques such as chromatography and crystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2-(2-methoxyethoxy)ethyl hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl or 2-(2-methoxyethoxy)ethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of hexanedioic acid derivatives.
Reduction: Formation of benzyl alcohol and 2-(2-methoxyethoxy)ethanol.
Substitution: Formation of various substituted esters and ethers.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-(2-methoxyethoxy)ethyl hexanedioate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug delivery systems.
Medicine: Explored for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Wirkmechanismus
The mechanism of action of Benzyl 2-(2-methoxyethoxy)ethyl hexanedioate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active components, which may interact with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl hexanedioate: Lacks the 2-(2-methoxyethoxy)ethyl group, resulting in different chemical properties and applications.
2-(2-methoxyethoxy)ethyl hexanedioate:
Dibenzyl hexanedioate: Contains two benzyl groups, which may affect its solubility and reactivity compared to Benzyl 2-(2-methoxyethoxy)ethyl hexanedioate
Uniqueness
This compound is unique due to the presence of both benzyl and 2-(2-methoxyethoxy)ethyl groups.
Eigenschaften
CAS-Nummer |
549533-43-9 |
---|---|
Molekularformel |
C18H26O6 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
6-O-benzyl 1-O-[2-(2-methoxyethoxy)ethyl] hexanedioate |
InChI |
InChI=1S/C18H26O6/c1-21-11-12-22-13-14-23-17(19)9-5-6-10-18(20)24-15-16-7-3-2-4-8-16/h2-4,7-8H,5-6,9-15H2,1H3 |
InChI-Schlüssel |
IJYDJPCWMHHAEL-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOC(=O)CCCCC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.